![molecular formula C22H20N6O3S B7463913 (4-naphthalen-2-ylsulfonylpiperazin-1-yl)-[4-(2H-tetrazol-5-yl)phenyl]methanone](/img/structure/B7463913.png)
(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-[4-(2H-tetrazol-5-yl)phenyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-[4-(2H-tetrazol-5-yl)phenyl]methanone is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. In
Mécanisme D'action
The mechanism of action of (4-naphthalen-2-ylsulfonylpiperazin-1-yl)-[4-(2H-tetrazol-5-yl)phenyl]methanone is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine. It may also interact with ion channels and receptors in the brain to produce its therapeutic effects.
Biochemical and Physiological Effects:
(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-[4-(2H-tetrazol-5-yl)phenyl]methanone has been shown to have a range of biochemical and physiological effects. It has been found to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and mediators. It may also modulate the activity of GABA receptors in the brain, leading to its anxiolytic and anticonvulsant effects. Additionally, it has been shown to increase the levels of neurotransmitters such as serotonin and dopamine, which may contribute to its antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (4-naphthalen-2-ylsulfonylpiperazin-1-yl)-[4-(2H-tetrazol-5-yl)phenyl]methanone in lab experiments is that it has been shown to have a favorable safety profile. It has low toxicity and does not produce significant side effects. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on (4-naphthalen-2-ylsulfonylpiperazin-1-yl)-[4-(2H-tetrazol-5-yl)phenyl]methanone. One potential area of investigation is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. It may also be explored for its potential as a treatment for epilepsy and other seizure disorders. Additionally, further research may be conducted to elucidate its mechanism of action and to identify potential drug targets.
Méthodes De Synthèse
The synthesis of (4-naphthalen-2-ylsulfonylpiperazin-1-yl)-[4-(2H-tetrazol-5-yl)phenyl]methanone involves a multistep process that includes the reaction of 4-nitrobenzenesulfonyl chloride with piperazine, followed by the reaction of the resulting intermediate with 4-(2H-tetrazol-5-yl)aniline. The final step involves the reduction of the nitro group to an amino group using a reducing agent. This method yields the desired compound in good yields and high purity.
Applications De Recherche Scientifique
(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-[4-(2H-tetrazol-5-yl)phenyl]methanone has been investigated for its potential as a therapeutic agent in various scientific research studies. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, it has been explored for its potential as an antidepressant and anxiolytic agent.
Propriétés
IUPAC Name |
(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-[4-(2H-tetrazol-5-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O3S/c29-22(18-7-5-17(6-8-18)21-23-25-26-24-21)27-11-13-28(14-12-27)32(30,31)20-10-9-16-3-1-2-4-19(16)15-20/h1-10,15H,11-14H2,(H,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVYSKMOAXCAHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)C3=NNN=N3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-[4-(2H-tetrazol-5-yl)phenyl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(5-Bromopyridin-2-yl)carbamoyl]-1-cyclohexyl-1-methylsulfonylurea](/img/structure/B7463836.png)
![N-[2-methoxy-4-[3-methoxy-4-[(2-nitrophenyl)methylideneamino]phenyl]phenyl]-1-(2-nitrophenyl)methanimine](/img/structure/B7463840.png)
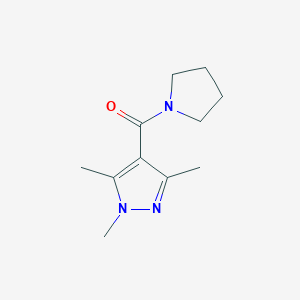
![(E)-3-[5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl]-2-cyanoprop-2-enoic acid](/img/structure/B7463853.png)
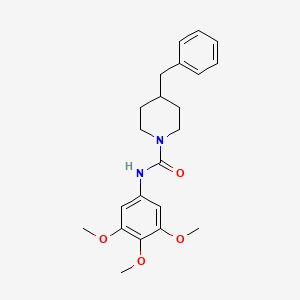
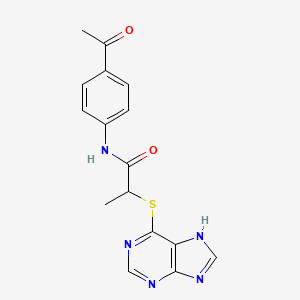
![(5Z)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B7463889.png)
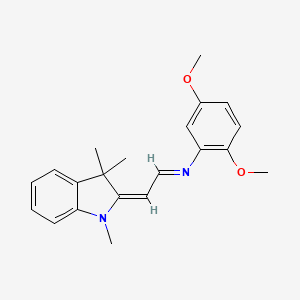

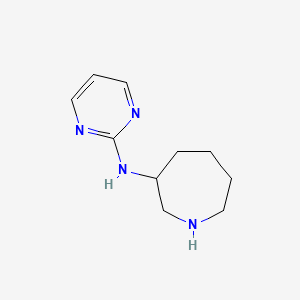


![[3-Hydroxy-2-methyl-4-(2-quinolin-2-ylacetyl)phenyl] acetate](/img/structure/B7463931.png)
![4-[(4-Chlorophenoxy)-methylphosphoryl]oxy-1,2-dimethylbenzene](/img/structure/B7463934.png)